molecular formula C13H14FN3O4S B2893812 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 2094864-96-5

1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2893812
CAS RN: 2094864-96-5
M. Wt: 327.33
InChI Key: CXACXCUNUKIXDM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, as mentioned earlier. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been reported to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine in lab experiments is its potential as a lead compound in drug development. It has shown promising results in various studies and can be used as a starting point for the development of new drugs. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to certain cells at high concentrations.

Future Directions

There are several future directions for the research on 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to develop derivatives of this compound that are less toxic and more potent. Additionally, research can be conducted to explore its potential as a treatment for various diseases such as cancer, inflammation, and viral infections. Finally, more studies can be conducted to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has shown potential in scientific research due to its anti-cancer, anti-inflammatory, and anti-viral properties. It has been synthesized using various methods and can be used as a lead compound in drug development. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been reported in the literature using various methods. One of the most common methods involves the reaction of 1-(2-Fluoro-4-nitrophenyl)sulfonyl chloride with propargylamine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine in the presence of a catalyst such as palladium on carbon to yield the desired product.

Scientific Research Applications

1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has shown potential as a lead compound in drug development. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral properties. Studies have also shown that it can inhibit the activity of certain enzymes such as histone deacetylases and protein kinases, which are important targets in drug development.

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O4S/c1-2-5-15-6-8-16(9-7-15)22(20,21)13-4-3-11(17(18)19)10-12(13)14/h1,3-4,10H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXACXCUNUKIXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine

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